molecular formula C21H24N4O3S B7463088 N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide

Numéro de catalogue B7463088
Poids moléculaire: 412.5 g/mol
Clé InChI: VMACHOFHOPPKQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide, also known as BZP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP is a piperazine derivative with a unique chemical structure that makes it an interesting target for drug development.

Mécanisme D'action

The mechanism of action of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In neurology, N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to increase the levels of dopamine, a neurotransmitter involved in the regulation of movement and mood. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to modulate the immune response by regulating the production of cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has several advantages as a research tool. Its unique chemical structure makes it an interesting target for drug development. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases. However, the use of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is limited by its complex synthesis method and the lack of understanding of its mechanism of action.

Orientations Futures

There are several future directions for the study of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide. In cancer research, further studies are needed to determine the specific mechanism of action of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide and its potential use in cancer treatment. In neurology, further studies are needed to determine the potential use of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide in the treatment of Parkinson's disease and other neurological disorders. In immunology, further studies are needed to determine the potential use of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide in the treatment of autoimmune diseases. Overall, the study of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has the potential to lead to the development of novel therapeutic agents for various diseases.

Méthodes De Synthèse

The synthesis of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves the reaction of 1-(3,4-dimethylphenyl)piperazine with benzimidazole-1-carboxylic acid and sulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro. In neurology, N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been studied for its potential use in the treatment of Parkinson's disease. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.

Propriétés

IUPAC Name

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-7-8-18(13-16(15)2)29(27,28)24-11-9-17(10-12-24)21(26)23-25-14-22-19-5-3-4-6-20(19)25/h3-8,13-14,17H,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMACHOFHOPPKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.